[2-(2-Amino-acetylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester [2-(2-Amino-acetylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.: 1353980-91-2
VCID: VC8233891
InChI: InChI=1S/C14H27N3O3/c1-14(2,3)20-13(19)17(4)11-8-6-5-7-10(11)16-12(18)9-15/h10-11H,5-9,15H2,1-4H3,(H,16,18)
SMILES: CC(C)(C)OC(=O)N(C)C1CCCCC1NC(=O)CN
Molecular Formula: C14H27N3O3
Molecular Weight: 285.38 g/mol

[2-(2-Amino-acetylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester

CAS No.: 1353980-91-2

Cat. No.: VC8233891

Molecular Formula: C14H27N3O3

Molecular Weight: 285.38 g/mol

* For research use only. Not for human or veterinary use.

[2-(2-Amino-acetylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester - 1353980-91-2

Specification

CAS No. 1353980-91-2
Molecular Formula C14H27N3O3
Molecular Weight 285.38 g/mol
IUPAC Name tert-butyl N-[2-[(2-aminoacetyl)amino]cyclohexyl]-N-methylcarbamate
Standard InChI InChI=1S/C14H27N3O3/c1-14(2,3)20-13(19)17(4)11-8-6-5-7-10(11)16-12(18)9-15/h10-11H,5-9,15H2,1-4H3,(H,16,18)
Standard InChI Key ISTQEHSNHMVKSU-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N(C)C1CCCCC1NC(=O)CN
Canonical SMILES CC(C)(C)OC(=O)N(C)C1CCCCC1NC(=O)CN

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound’s structure consists of a cyclohexane ring with two key substituents:

  • A methyl-carbamic acid tert-butyl ester group at one position.

  • A 2-amino-acetylamino (-NH-CO-CH2_2-NH2_2) moiety at the adjacent position .
    This arrangement introduces both hydrophilic (amino, carbamate) and hydrophobic (tert-butyl, cyclohexyl) regions, influencing its solubility and reactivity.

Table 1: Key Identifiers

PropertyValueSource
CAS Number1353980-91-2
Molecular FormulaC14H27N3O3\text{C}_{14}\text{H}_{27}\text{N}_{3}\text{O}_{3}
Molar Mass285.38 g/mol
IUPAC Name[2-(2-Amino-acetylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester

Physicochemical Properties

Solubility and Stability

  • Solubility: Tert-butyl carbamates are generally lipophilic, favoring organic solvents like dichloromethane or ethyl acetate. The amino-acetylamino group may enhance water solubility slightly .

  • Stability: Boc-protected amines are stable under basic conditions but cleaved by acids (e.g., trifluoroacetic acid) .

Table 2: Predicted Properties

PropertyValueBasis
LogP (Partition Coefficient)~2.5 (estimated)Hydrophobic tert-butyl group
Melting PointNot reported

Spectral Characterization

Although specific spectral data for this compound are unavailable, analogous carbamates are characterized using:

  • IR Spectroscopy: Peaks at ~1700 cm1^{-1} (C=O stretch of carbamate) and ~3300 cm1^{-1} (N-H stretch) .

  • NMR Spectroscopy:

    • 1H^1\text{H}: δ 1.4 ppm (tert-butyl), δ 3.0–4.0 ppm (cyclohexyl and methylene protons) .

    • 13C^{13}\text{C}: δ 80 ppm (Boc quaternary carbon), δ 155–160 ppm (carbamate carbonyl) .

  • Mass Spectrometry: Molecular ion peak at m/z 285.38 .

Research Gaps and Future Directions

  • Synthetic Optimization: Detailed protocols for large-scale production are needed.

  • Biological Screening: Antimicrobial or anticancer potential remains unexplored.

  • Thermal Analysis: Melting point and decomposition studies would aid formulation.

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